molecular formula C6H6N4O B7761228 9-methyl-3H-purin-6-one

9-methyl-3H-purin-6-one

Cat. No.: B7761228
M. Wt: 150.14 g/mol
InChI Key: PESGUQRDJASXOR-UHFFFAOYSA-N
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Description

9-methyl-3H-purin-6-one (CAS 875-31-0) is a synthetic purine derivative with a molecular formula of C6H6N4O and an average molecular mass of 150.141 Da . As a methylated hypoxanthine analog, this compound serves as a crucial building block in medicinal chemistry for the design and synthesis of novel nucleoside analogues . Nucleoside analogues are a foundational class of antiviral agents that mimic naturally occurring nucleosides. They function as DNA polymerase inhibitors, ultimately reducing DNA synthesis and viral replication . Researchers value this compound for its structural similarity to guanosine-based compounds, which allows it to be incorporated into investigative probes targeting viral replication mechanisms. The modification at the 9-position is particularly significant for modulating the compound's interaction with viral and cellular kinases, which is a critical step in the mechanism of action of many antiviral drugs . This core structure provides a versatile scaffold for developing potential therapeutic agents against a range of viral pathogens. This product is intended for research purposes in chemical biology and drug discovery. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methyl-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESGUQRDJASXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 9 Methyl 3h Purin 6 One

Established Synthetic Pathways for Purine-6-ones and Methylated Analogs

The construction of the purine (B94841) ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is primarily achieved through two main strategies: the Traube synthesis, which involves adding an imidazole ring to a pyrimidine precursor, and the method of Sarasin and Wegmann, which constructs the pyrimidine ring onto a substituted imidazole. thieme-connect.de

Regioselective Synthesis Strategies for 9-Methylpurine Derivatives

The alkylation of purines can be complex, often resulting in a mixture of N-alkylated products. ub.edu However, reaction conditions can be optimized to achieve regioselective alkylation at the N-9 position. ub.edu The choice of base and solvent, along with the use of microwave irradiation, significantly influences the reaction's outcome, reducing reaction times and the formation of byproducts. ub.edu For instance, using tetrabutylammonium (B224687) hydroxide (B78521) as a base has been shown to yield favorable results for N-9 regioselectivity. ub.edu

A study on the alkylation of various purines demonstrated that methyl iodide and cyclopentyl bromide, when used with microwave assistance or at room temperature, can lead to the regioselective formation of the N-9 alkylated derivative. ub.edu Specifically, N-9-methyl-6-methylthiopurine was synthesized in high yield from 6-methylthiopurine and methyl iodide with microwave heating in the presence of tetrabutylammonium hydroxide. ub.edu

One- and Two-Step Annulation Reactions from Precursors

Efficient synthesis of purine derivatives can be achieved through one- or two-step annulation reactions starting from precursors like 5-aminoimidazole-4-carbonitriles. researchgate.netacs.orgnih.gov This strategy allows for the rapid generation of a diverse range of C-8 and N-9 substituted purines. researchgate.netacs.org One-step syntheses have been developed for various purine derivatives, including 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones, by using reagents such as formic acid. researchgate.netacs.orgnih.gov Two-step procedures, on the other hand, can be employed to produce compounds like 8,9-disubstituted-9H-purin-6-amines using formamide. researchgate.netacs.orgnih.gov

A convenient two-step method for synthesizing 6,8-disubstituted-9-H-purines involves the cyclization of 6-chloro-4,5-diaminopyrimidine with different arylcarboxylic acids or chlorides, followed by nucleophilic aromatic substitution (SNAr) with amines and alkoxides or palladium-catalyzed amidations at the C-6 position. nih.gov

Role of Specific Precursors in Synthetic Routes

6-Mercaptopurine (B1684380) is a versatile starting material for the synthesis of various purine derivatives. hilarispublisher.comresearchgate.net For instance, asymmetrical disulfides with potential antitumor activity have been synthesized from 6-mercaptopurine by introducing a heterocyclic substituted 1,2,4-triazole-sulfhydryl moiety. researchgate.net The synthesis involves the use of 1-chlorobenzotriazole (B28376) as an oxidizing agent. researchgate.net Furthermore, functionalization of 6-mercaptopurine at the 6 and 9 positions can be achieved through a two-step process involving alkylation with monobromide acetophenone (B1666503) derivatives followed by acylation of the purine nucleus at the N-9 position with acetic anhydride (B1165640). iucr.org

5-Aminoimidazole-4-carbonitriles are crucial precursors for the synthesis of a wide array of purine analogs. researchgate.netacs.orgnih.govresearchgate.netrsc.org These compounds can be used as synthons for the preparation of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones through reaction with a simple C-1 donor like formic acid. rsc.org A multicomponent, microwave-assisted reaction inspired by prebiotic chemistry has been utilized to synthesize amino imidazole carbonitrile derivatives decorated with α-amino acid side-chains, which are then used for the annulation reaction. rsc.org Additionally, 9-aryl-6-aminopurines can be synthesized from 5-amino-1-aryl-1H-imidazole-4-carbonitriles by forming an imidate with triethyl orthoformate and acetic anhydride, followed by a reaction with ammonia. researchgate.net The reaction of 5-aminoimidazole-4-carbonitrile with various isochalcogenocyanates can lead to the formation of 1-chalcogenapurines and 1-substituted 1,6-dihydro-6-imino-9H-purine-2(3H)-chalcogenones. clockss.org

Synthesis of Modified Purine Scaffolds

Novel 1H-purin-6(9H)-one derivatives have been designed and synthesized, showing potential as herbicidal and antitumor agents. nih.govacs.orgresearchgate.net The synthetic route often involves the construction of an imidazole ring followed by the formation of the purinone ring. acs.orgresearchgate.net For example, an amide intermediate can be cyclized with triethyl orthoformate, triethyl orthoacetate, or triethyl orthopropionate in acetic anhydride to yield purinone derivatives. acs.orgresearchgate.net

Modified purine homo-N-nucleosides, which are acyclic nucleoside analogs, have been synthesized and evaluated for various biological activities. tandfonline.comsigmaaldrich.comnih.govnih.govtandfonline.com Cross-metathesis reactions of 9-butenylpurines with butenyloxycoumarins using a Grubbs 2nd generation catalyst under microwave irradiation have been employed to create conjugated compounds containing both homo-N-nucleoside and coumarin (B35378) moieties. tandfonline.comnih.govtandfonline.com Another approach involves the 1,3-dipolar cycloaddition reaction of 9-allyl-6-chloro-9H-purine with nitrile imines to synthesize 9-substituted (pyrazol-5-yl)methyl- or (2-pyrazolin-5-yl)methyl-9H-purines. nih.gov

Advanced Derivatization Protocols for Structural Modification

Chemical Functionalization at Nitrogen and Carbon Positions

The purine scaffold allows for functionalization at various nitrogen and carbon positions, leading to a wide range of derivatives with diverse biological properties. iucr.orgontosight.airsc.org

Acylation is a common method for modifying purine derivatives. For instance, 6-(methylamino)-5-nitrosopyrimidine can be acylated, and the resulting product can undergo further reactions to synthesize disubstituted isoxanthopterins. acs.org Selective acetylation of biomolecules, including purine derivatives, can be achieved using 1-acetylimidazole (B1218180) in the presence of a Lewis acid catalyst like Er(OTf)3 under microwave irradiation, which shows high regioselectivity for primary hydroxyl and amino groups. mdpi.com

Alkylation at different positions of the purine ring is a key strategy for creating diverse analogs. ub.eduacs.orgnih.gov Regioselective N- and O-alkylation of 3-alkyl-5-phenyl-3H- researchgate.netnih.govCurrent time information in Bangalore, IN.triazolo[4,5-d]pyrimidin-7(6H)-ones and 2-phenyl-9-propyl-9H-purin-6(1H)-one has been reported. acs.org An alkylation-elimination procedure has been developed for the synthesis of fluoromethylenecyclopropane nucleoside analogs, where a 2-amino-6-chloropurine (B14584) is alkylated at the N-9 position. nih.gov

The following table summarizes the synthetic approaches for various purine derivatives:

Derivative ClassSynthetic ApproachPrecursorsKey Reagents/ConditionsCitations
9-Methylpurine Derivatives Regioselective AlkylationPurinesMethyl iodide, Tetrabutylammonium hydroxide, Microwave irradiation ub.edu
Purine-6-ones One-step Annulation5-Aminoimidazole-4-carbonitrilesFormic acid researchgate.netacs.orgnih.gov
Purin-6-amines Two-step Annulation5-Aminoimidazole-4-carbonitrilesFormamide researchgate.netacs.orgnih.gov
6,8-Disubstituted-9-H-purines Two-step Cyclization/Substitution6-Chloro-4,5-diaminopyrimidineArylcarboxylic acids, Amines, Alkoxides, Palladium catalyst nih.gov
6-Mercaptopurine Derivatives Disulfide Formation6-Mercaptopurine1,2,4-Triazole-sulfhydryl moiety, 1-Chlorobenzotriazole researchgate.net
9-Aryl-6-aminopurines Imidate Formation/Amination5-Amino-1-aryl-1H-imidazole-4-carbonitrilesTriethyl orthoformate, Acetic anhydride, Ammonia researchgate.net
1H-Purin-6(9H)-one Derivatives CyclizationAmide intermediatesTriethyl orthoformate/orthoacetate/orthopropionate, Acetic anhydride acs.orgresearchgate.net
Homo-N-nucleosides Cross-Metathesis9-ButenylpurinesButenyloxycoumarins, Grubbs 2nd generation catalyst, Microwave irradiation tandfonline.comnih.govtandfonline.com
Homo-N-nucleosides 1,3-Dipolar Cycloaddition9-Allyl-6-chloro-9H-purineNitrile imines nih.gov

Application of Derivatization Agents for Analytical Studies

The analytical characterization of 9-methyl-3H-purin-6-one and related purine structures often necessitates derivatization to enhance their volatility and improve chromatographic separation and detection. Techniques such as methylation using tetramethylammonium (B1211777) hydroxide (TMAH) and the use of chiral diols for enantiomeric resolution are pivotal in this context.

TMAH for Methylation:

Thermochemolysis with tetramethylammonium hydroxide (TMAH) is a powerful analytical technique for the in situ methylation of polar compounds like nucleobases, rendering them amenable to gas chromatography-mass spectrometry (GC-MS). csic.esmsconsult.dk This method overcomes the limitations of conventional pyrolysis by converting polar analytes into less polar and more volatile derivatives. csic.es The process involves heating the sample with a TMAH solution, which cleaves peptide bonds and methylates carboxylic and amino groups. csic.es

Studies have shown that TMAH thermochemolysis is effective for the analysis of a wide range of organic compounds, including nucleobases. researchgate.netnih.gov For instance, research indicates that 600°C is the optimal thermochemolysis temperature for seven different nucleobases, leading to stable methylated products. researchgate.net The resulting methylated derivatives, such as trimethyl-adenine and dimethyl-hypoxanthine, are the most stable forms in TMAH solutions. researchgate.net This technique has been considered for astrobiology missions to detect organic molecules on other planets. nih.gov

Chiral Diols for Enantiopurity:

For chiral purine derivatives, determining enantiopurity is crucial. A common method involves derivatization with chiral agents to form diastereomers that can be distinguished by nuclear magnetic resonance (NMR) spectroscopy. Chiral diols, in conjunction with agents like 2-formylphenylboronic acid, are used to create diastereomeric imino-boronate esters. acs.org

The Bull-James assembly, a three-component reaction between a chiral analyte, a chiral diol, and 2-formylphenylboronic acid (2-FPBA), has proven effective for determining the enantiomeric excess of various chiral compounds. bath.ac.uk While this compound itself is not chiral, this methodology is highly relevant for its chiral analogs. The choice of the chiral diol is critical for achieving baseline resolution in the NMR spectrum. bath.ac.uk For example, screening of various chiral diols has been performed to optimize the determination of enantiopurity for sulfinamides. bath.ac.uk

Table 1: Derivatization Agents for Analytical Studies

Derivatization AgentAnalytical TechniquePurposeKey FindingsCitation
Tetramethylammonium Hydroxide (TMAH)Gas Chromatography-Mass Spectrometry (GC-MS)Methylation of polar functional groups to increase volatility.Effective for nucleobase analysis; optimal thermochemolysis temperature is around 600°C. researchgate.net Considered for in situ analysis in space exploration. nih.gov csic.esmsconsult.dkresearchgate.netnih.gov
Chiral Diols (e.g., BINOL, pinanediol) with 2-Formylphenylboronic AcidNuclear Magnetic Resonance (NMR) SpectroscopyFormation of diastereomers to determine the enantiopurity of chiral analytes.The Bull-James assembly provides a reliable method for enantiopurity determination of chiral amines and related compounds. bath.ac.uk The choice of diol impacts the resolution of diastereomeric signals. bath.ac.uk acs.orgbath.ac.uk

Formation of Complex Conjugates and Analogs

The structural framework of this compound serves as a versatile scaffold for the synthesis of more complex molecules, including N-aryl nucleobases and purine-heterocycle hybrids. These derivatives are often explored for their potential biological activities.

N-Aryl Nucleobases:

The synthesis of N-aryl nucleobases can be achieved through various coupling reactions. For instance, purine-substituted imidazolium (B1220033) mesomeric betaines can be synthesized by reacting 6-chloropurine (B14466) with N-substituted imidazoles, such as 1-phenylimidazole, under reflux. rsc.org These reactions lead to the formation of N-aryl imidazolium salts linked to the purine core. rsc.org

Purine-Heterocycle Hybrids:

The creation of purine-heterocycle hybrids involves linking the purine moiety to other heterocyclic systems. A common strategy is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This involves preparing an N-propargylated purine derivative and reacting it with an organic azide. nih.gov For example, N-1 substituted 1,2,3-triazolyl purine mimetics have been synthesized using this method under microwave irradiation. nih.gov

Another approach involves the synthesis of purine homo-N-nucleosides modified with other heterocyclic moieties like coumarins. tandfonline.com This can be achieved through multi-step synthetic sequences, including butenylation of the purine and subsequent cross-metathesis reactions. tandfonline.com Similarly, purine derivatives have been linked to pyrrolo[2,3-d]pyrimidine systems to create novel bis- and mono-heterocyclic compounds. mdpi.com

Table 2: Examples of Complex Conjugates and Analogs of Purines

Conjugate/Analog TypeSynthetic MethodExample ProductCitation
N-Aryl NucleobaseReaction of 6-chloropurine with 1-phenylimidazole.1-Phenyl-3-(9H-purin-6-yl)-1H-imidazolium chloride. rsc.org rsc.org
Purine-1,2,3-triazole HybridCopper-catalyzed azide-alkyne cycloaddition (CuAAC).6-Chloro-9-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purine. nih.gov nih.gov
Purine-Coumarin HybridButenylation followed by cross-metathesis.4-Methyl-7-{[(3E)-6-(6-piperidin-1-yl-9H-purin-9-yl)-hex-3-en-1-yl]oxy}-2H-chromen-2-one. tandfonline.com tandfonline.com
Purine-Pyrrolo[2,3-d]pyrimidine HybridAlkylation of a purine with a bromoethyl-pyrrolo[2,3-d]pyrimidine derivative.Novel bis- and mono-pyrrolo[2,3-d]pyrimidine and purine derivatives. mdpi.com mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 9 Methyl 3h Purin 6 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful method for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. nmims.edu For purine (B94841) derivatives like 9-methyl-3H-purin-6-one, various NMR techniques offer a comprehensive understanding of their chemical architecture.

One-dimensional ¹H and ¹³C NMR are fundamental techniques for the structural analysis of purine analogs. purity-iq.comnih.gov ¹H NMR provides information about the chemical environment and number of protons in a molecule, while ¹³C NMR reveals the types of carbon atoms present. purity-iq.commasterorganicchemistry.com

In the analysis of purine structures, the chemical shifts in ¹³C NMR spectra are influenced by factors such as protonation or deprotonation of nitrogen atoms within the purine ring. researchgate.net For instance, protonation of a nitrogen atom typically causes an upfield shift for the adjacent carbon signal, whereas deprotonation leads to a downfield shift. researchgate.net The combination of ¹H and ¹³C NMR data allows for the initial assignment of protons and carbons within the purine core and any substituent groups. purity-iq.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Purine Derivatives

NucleusFunctional Group/PositionTypical Chemical Shift (ppm)
¹HAromatic Protons (C-H)7.0 - 9.0
N-CH₃ Protons3.0 - 4.0
¹³CCarbonyl Carbon (C=O)150 - 170
Aromatic Carbons (C-H, C-N)110 - 160
N-CH₃ Carbon30 - 40
This table provides generalized chemical shift ranges. Specific values for this compound would require experimental data.

To overcome the limitations of 1D NMR, such as signal overlap in complex molecules, two-dimensional (2D) NMR techniques are employed. nmims.edulibretexts.org These methods provide correlation data that reveal the connectivity between different atoms.

Correlation Spectroscopy (COSY): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com A cross-peak in a COSY spectrum indicates that the two corresponding protons are J-coupled, helping to identify adjacent protons in the molecular structure. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This is a proton-detected heteronuclear correlation experiment that shows correlations between a proton and a directly attached heteroatom, most commonly ¹³C. sdsu.eduresearchgate.net An HSQC spectrum has a ¹H spectrum on one axis and a ¹³C spectrum on the other, with cross-peaks indicating which proton is directly bonded to which carbon. youtube.comresearchgate.net This is invaluable for unambiguously assigning carbon resonances based on their attached protons. researchgate.net

The combination of COSY and HSQC spectra allows for the piecing together of molecular fragments and the complete assignment of the proton and carbon skeletons of purine derivatives. researchgate.netu-tokyo.ac.jp

When fluorine atoms are incorporated into purine analogs, ¹⁹F NMR spectroscopy becomes a highly specific and sensitive analytical tool. nih.govnih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.org A key advantage of ¹⁹F NMR is its large chemical shift range, which provides excellent resolution and sensitivity to the local electronic environment. wikipedia.orgyoutube.com

In the study of fluorinated purine derivatives, ¹⁹F NMR can be used for:

Structural Verification: The chemical shift and coupling patterns of ¹⁹F signals provide a unique fingerprint for a specific fluorinated compound. nih.gov

Conformational Analysis: The chemical shift of a fluorine atom is extremely sensitive to changes in its local environment, including van der Waals interactions and electrostatic fields. nih.govresearchgate.net This sensitivity allows ¹⁹F NMR to be used to probe conformational changes in proteins and other macromolecules upon binding to a fluorinated purine derivative. researchgate.netnih.gov

Table 2: Key Features of NMR Techniques for Purine Analysis

NMR TechniqueInformation GainedApplication in Purine Analysis
¹H NMRProton environment and connectivityIdentifies and quantifies different types of protons.
¹³C NMRCarbon skeletonCharacterizes the carbon framework of the purine ring and substituents.
COSY¹H-¹H correlations (J-coupling)Establishes proton-proton connectivity within the molecule.
HSQC¹H-¹³C one-bond correlationsLinks protons to their directly attached carbon atoms.
¹⁹F NMRFluorine environment and couplingCharacterizes fluorinated derivatives and studies conformational changes.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). researchgate.netutoledo.edu This high accuracy allows for the unambiguous determination of the elemental formula of a compound, a critical step in the identification of novel or unknown purine derivatives. measurlabs.commeasurlabs.com By comparing the experimentally determined exact mass to the calculated masses of potential formulas, the correct molecular formula can be confidently assigned.

The use of HRMS is a leading technology for profiling a wide range of molecules due to its accurate mass measurement, high sensitivity, and rapid data acquisition. researchgate.net

In mass spectrometry, molecules are ionized and then often break apart into smaller, charged fragments. The pattern of these fragments is highly dependent on the structure of the original molecule and provides a "fingerprint" that can be used for structural elucidation. chemguide.co.uklibretexts.org

The fragmentation of purine analogs can be induced by various methods, such as collision-induced dissociation (CID). ncsu.edu The analysis of these fragmentation patterns can reveal key structural features. tsijournals.comresearchgate.net For instance, the loss of specific neutral molecules or radicals can indicate the presence of certain functional groups or side chains. whitman.edulibretexts.org By carefully analyzing the masses of the fragment ions, it is possible to piece together the structure of the parent molecule. miamioh.edu The fragmentation pathways of known purine analogs can be used to help identify the structure of new, related compounds. nih.gov

Table 3: Common Fragmentation Pathways in Purine Analogs

Parent IonNeutral LossFragment IonStructural Implication
[M+H]⁺H₂O[M+H-18]⁺Presence of a hydroxyl group
[M+H]⁺CO[M+H-28]⁺Presence of a carbonyl group
[M+H]⁺NH₃[M+H-17]⁺Presence of an amino group
[M+H]⁺R• (alkyl radical)[M+H-R]⁺Loss of an alkyl substituent
This table illustrates general fragmentation patterns; specific fragmentation of this compound would depend on its specific structure and the ionization method used.

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS, UPLC-Q-TOF-MS/MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in complex biological or chemical matrices. These methods offer high sensitivity and selectivity, enabling the separation, identification, and quantification of individual components within a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov For polar, non-volatile molecules like many purine derivatives, chemical derivatization is necessary to increase their volatility and thermal stability. nih.govchromatographyonline.com This process converts the analyte into a less polar and more volatile derivative suitable for GC analysis. The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component that aids in its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like purine derivatives, as it does not require derivatization. The liquid chromatograph separates the components in a liquid phase, which are then introduced into the mass spectrometer. LC-MS has been successfully used to measure the concentration of purine derivatives, such as adenine (B156593) and hypoxanthine (B114508), in bacterial supernatants, with results showing close alignment with those obtained by more advanced techniques. nih.govacs.org Over the last 15 years, LC-MS has become a cornerstone technology in many bioanalytical laboratories.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) : This technique represents a significant advancement in liquid chromatography, utilizing smaller stationary phase particles to achieve higher resolution, speed, and sensitivity compared to conventional HPLC. When coupled with a Q-TOF mass spectrometer, it provides highly accurate mass measurements for both precursor and fragment ions, facilitating the confident identification of known compounds and the structural elucidation of unknown metabolites. pharmrxiv.denih.govfrontiersin.orgnih.gov UPLC-Q-TOF-MS/MS has been employed to identify dozens of compounds in complex mixtures like traditional Chinese medicines and to characterize the metabolites of various drugs in biological fluids like plasma and urine. nih.govnih.gov The high resolution of UPLC separates isobaric interferences, leading to higher quality MS data.

Table 1: Comparison of Hyphenated Techniques for Purine Analysis

Technique Principle Application for Purine Derivatives Advantages Limitations
GC-MS Separates volatile compounds in a gaseous mobile phase followed by mass analysis. Analysis of derivatized, volatile purine analogues. nih.gov High chromatographic efficiency, established libraries for identification. Requires derivatization for polar compounds like this compound, which can be complex. nih.govchromatographyonline.com
LC-MS Separates compounds in a liquid mobile phase followed by mass analysis. Direct analysis of purine derivatives in complex aqueous mixtures like bacterial supernatants. nih.govacs.org Applicable to a wide range of polar and non-volatile compounds without derivatization. Lower chromatographic resolution compared to UPLC.

| UPLC-Q-TOF-MS/MS | High-resolution liquid chromatography separation combined with high-accuracy mass analysis of precursor and fragment ions. | Identification and structural characterization of purine metabolites in complex biological matrices. pharmrxiv.denih.govnih.gov | Superior resolution, sensitivity, and speed; provides accurate mass data for unambiguous formula determination. | Higher instrument cost and complexity. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the vibrations of molecular bonds. The resulting spectra provide a "molecular fingerprint," allowing for the identification of functional groups and the characterization of molecular structure.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy a valuable tool for structural elucidation. FT-IR spectroscopy is a more modern approach that offers higher speed and sensitivity. While spectra for this compound are not abundant in the literature, the expected absorptions can be inferred from its structure and data from related purine compounds. acs.orgnist.gov Key functional groups include the carbonyl group (C=O), secondary amine (N-H), and the purine ring itself, characterized by various C-N, C=N, and C=C stretching and bending vibrations.

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹)
N-H (Amide/Lactam) Stretch 3100 - 3300
C-H (Aromatic/Methyl) Stretch 3000 - 3100 / 2850 - 2960
C=O (Lactam) Stretch 1650 - 1700
C=N, C=C (Ring) Stretch 1500 - 1650
N-H Bend 1550 - 1640

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in IR spectra. A significant advantage of Raman spectroscopy is its suitability for analyzing aqueous samples, as water is a weak Raman scatterer. nih.gov The spectra of purine derivatives are often characterized by strong peaks corresponding to the breathing modes of the purine ring system. nih.govacs.orgresearchgate.net FT-Raman spectroscopy utilizes a near-infrared laser, which can reduce fluorescence interference that sometimes plagues conventional Raman analysis.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal by several orders of magnitude (from 10⁴ to 10¹¹) for molecules adsorbed onto or very near to a nanostructured metal surface, typically silver or gold. nih.govmdpi.comnih.gov This immense enhancement allows for the detection of analytes at extremely low concentrations, even down to the single-molecule level. researchgate.netwgtn.ac.nz

SERS has proven to be a powerful tool for the quantitative analysis of purine derivatives. nih.gov For instance, studies have successfully quantified adenine and hypoxanthine in bacterial supernatants by using purine as an internal standard to correct for signal fluctuations, achieving a 10-fold increase in predictive accuracy compared to methods without an internal standard. nih.govacs.org This approach demonstrates high reproducibility, with calibration curves remaining valid across numerous substrates fabricated over several months. nih.govacs.org The characteristic breathing mode of the purine ring, which appears in the 500–850 cm⁻¹ range, is often used for analysis. nih.govacs.org For example, strong SERS peaks for hypoxanthine and adenine are observed around 742 cm⁻¹ and 734 cm⁻¹, respectively. nih.gov

Table 3: Key Research Findings on SERS Analysis of Purine Derivatives

Analyte(s) Key Finding Significance Reference(s)
Adenine, Hypoxanthine Use of purine as an internal standard significantly improves quantitative accuracy and reproducibility. Enables reliable quantification of purine metabolites in complex biological samples. nih.govacs.org nih.gov, acs.org
Adenine, Guanine (B1146940), Cytosine, Thymine, Uracil Surface-enhanced hyper-Raman scattering (SEHRS) provides complementary vibrational data to SERS due to different selection rules. Offers a more comprehensive vibrational characterization of nucleobase interaction with nanostructures. acs.org acs.org
Adenine Single-molecule SERS detection was achieved with enhancement factors of ~10¹¹. Demonstrates the ultimate sensitivity of SERS for detecting biologically important molecules. wgtn.ac.nz wgtn.ac.nz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* and n → π* transitions). This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems. The purine ring system of this compound is a strong chromophore. The resulting spectrum can be used to confirm the presence of the conjugated purine core and is often used to characterize colloids and nanoparticles used in SERS experiments. acs.org

Table 4: Typical Electronic Transitions and UV Absorption for Purine Systems

Transition Type Description Approximate λₘₐₓ (nm)
π → π* Excitation of an electron from a π bonding orbital to a π* antibonding orbital. 240 - 280

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the most definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the beam in a specific pattern. By analyzing this diffraction pattern, it is possible to calculate the precise location of each atom in the crystal lattice, yielding detailed information about bond lengths, bond angles, and intermolecular interactions.

For this compound, obtaining a suitable single crystal and performing XRD analysis would provide an unambiguous determination of its solid-state structure. This method has been used to elucidate the detailed structures of many complex organic molecules, including purine derivatives. For example, the crystal structure of 2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-hydroxymethyl-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one monohydrate was determined using single-crystal X-ray diffraction, revealing the precise molecular conformation and the network of hydrogen bonds linking the molecules in the crystal. researchgate.net Similarly, early X-ray diffraction work by Rosalind Franklin was crucial in establishing the double-helix structure of DNA. unacademy.com


Thermal Gravimetric Analysis (TGA) for Thermal Stability Studies

Studies on various purine derivatives, such as theophylline, theobromine (B1682246), and caffeine (B1668208), have shown that their thermal decomposition typically occurs in multiple stages. akjournals.com The initial stage often corresponds to the loss of any water of hydration, followed by subsequent stages representing the breakdown of the purine ring structure. The decomposition pattern and the temperatures at which these events occur are influenced by factors such as the heating rate and the sample size. akjournals.com For instance, an increased heating rate can shift the decomposition temperatures to higher values. akjournals.com

The decomposition of this compound under an inert atmosphere is expected to proceed through the fragmentation of the purine ring, leading to the evolution of various gaseous products. The final stage of decomposition at very high temperatures would likely result in a carbonaceous residue. akjournals.com

The following interactive table represents a plausible TGA profile for this compound, based on the known thermal behavior of analogous purine structures. This data is illustrative and serves to model the expected decomposition stages.

Decomposition StageTemperature Range (°C)Mass Loss (%)Associated Process
Stage 1150 - 250~5%Loss of adsorbed water/volatile impurities
Stage 2250 - 400~40%Initial fragmentation of the purine ring
Stage 3400 - 600~35%Further decomposition of intermediate fragments
->600~20% (Residue)Formation of a stable carbonaceous residue

Computational Chemistry and Molecular Modeling of 9 Methyl 3h Purin 6 One Systems

Quantum Mechanical (QM) Calculations for Electronic and Vibrational Properties

Quantum mechanical calculations are used to understand the electronic structure and fundamental properties of a molecule from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic PredictionDensity Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules.researchgate.netresearchgate.netA primary application of DFT is geometry optimization, where the algorithm calculates the lowest energy arrangement of atoms in the molecule, predicting its most stable three-dimensional shape.doi.orgThis process yields precise information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is found, it can be used to predict spectroscopic properties. For instance, vibrational frequency calculations can simulate the molecule's infrared (IR) spectrum, which helps in the identification and characterization of the compound by matching theoretical peaks with experimental data. doi.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO) and Reactivity PredictionFrontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).wikipedia.orgnih.gov

HOMO: The highest energy orbital containing electrons. It represents the ability of a molecule to donate electrons, indicating its nucleophilic or electron-donating sites. researchgate.net

LUMO: The lowest energy orbital without electrons. It represents the ability of a molecule to accept electrons, highlighting its electrophilic or electron-accepting sites. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and more chemically reactive. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge TransferNatural Bond Orbital (NBO) analysis is a technique used to study charge distribution and the interactions between orbitals within a molecule.wisc.edumolfunction.comIt translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals.

NBO analysis is particularly useful for identifying hyperconjugative interactions—the stabilizing effect of electron delocalization from a filled (donor) orbital to a nearby empty (acceptor) orbital. nih.govresearchgate.net The strength of these interactions is quantified as a stabilization energy (E(2)), which provides insight into the molecule's electronic stability and the nature of its internal bonding. nih.gov

Molecular Electrostatic Potential (MEP) for Reactivity PreferencesA Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule.researchgate.netIt is used to predict how a molecule will interact with other charged species. Different colors on the MEP surface indicate regions of varying charge potential:

Red/Yellow: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack.

Blue: Regions of positive potential, electron-poor, which are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

The MEP map provides a guide to the reactive sites of a molecule, complementing the predictions from FMO analysis. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

These computational techniques are employed to study how a small molecule (ligand), such as 9-methyl-3H-purin-6-one, might interact with a biological target, typically a protein.

Prediction of Binding Sites and Modes of Interaction with Biological TargetsMolecular dockingis a computational method that predicts the preferred orientation of a ligand when bound to a receptor protein.nih.govjbcpm.comThe process involves placing the ligand into the binding site of the protein and evaluating the "binding affinity" or "docking score," usually in kcal/mol, which estimates the strength of the interaction.nih.govjbcpm.comThe results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site.nih.gov

Molecular dynamics (MD) simulations can then be used to refine the docked pose and study the stability of the ligand-protein complex over time. An MD simulation models the movements of atoms and molecules, providing a dynamic view of the interaction and helping to confirm the stability of the binding mode predicted by docking. nih.gov

Conformational Analysis and Stability in Simulated Environments

Conformational analysis is fundamental to understanding the three-dimensional structure of this compound and its stability in different environments. The molecule's biological function is intrinsically linked to its shape and the accessible conformations it can adopt.

Detailed Research Findings: Molecular dynamics (MD) simulations are a primary method for exploring the conformational landscape of a molecule in a simulated physiological environment. nih.gov These simulations model the movement of atoms over time, governed by a force field that describes the underlying physics of their interactions. mpg.de For this compound, MD simulations would reveal the rotational freedom around its single bonds, such as the bond connecting the methyl group to the purine (B94841) ring, and the planarity of the bicyclic purine core.

Advanced techniques like meta-dynamics can be employed to enhance the sampling of conformational space and overcome energy barriers, revealing less common but potentially biologically relevant conformations. nih.gov By simulating the system (e.g., this compound in water) over nanoseconds or longer, researchers can analyze the trajectory to determine the most stable, low-energy conformations. nih.gov The stability of these conformations is assessed by their potential energy and the frequency of their occurrence during the simulation. This information is critical for understanding how the molecule might fit into a protein's binding site.

Binding Free Energy Analyses for Ligand Affinity

Predicting the binding affinity between a ligand, such as this compound, and a protein target is a central goal of computational drug discovery. lu.se Binding free energy calculations estimate the strength of this interaction, which is a key determinant of a drug's potency.

Detailed Research Findings: Several methods exist for calculating binding free energy. Alchemical free energy calculations, a rigorous approach, compute the relative binding free energy (RBFE) between two similar ligands. mpg.de This method involves computationally "transforming" one molecule into another within the protein's binding site and in solution, providing highly accurate predictions but at a significant computational cost. nih.gov The accuracy of these calculations is heavily dependent on the quality of the force field used to describe the atomic interactions. mpg.de

Other widely used methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These "end-point" methods calculate the free energy by analyzing snapshots from molecular dynamics simulations of the ligand-protein complex, the free protein, and the free ligand. lu.se While less computationally demanding than alchemical methods, they offer a valuable balance of speed and accuracy for ranking potential drug candidates. For this compound, these analyses would quantify its binding affinity to a specific target enzyme, helping to prioritize it against other potential inhibitors.

A multilinear regression approach can also be used, where the binding affinity is expressed as a function of the interaction energy (enthalpy) and a descriptor for non-enthalpic terms like logP. dundee.ac.uk This method has shown a high correlation between predicted and experimental values for various ligand-protein complexes. dundee.ac.uk

Table 1: Comparison of Binding Free Energy Calculation Methodologies

MethodDescriptionKey AdvantageKey Limitation
Alchemical Free Energy Computes relative binding free energy by computationally "mutating" a ligand. mpg.denih.govHigh accuracy in predicting relative affinities. nih.govComputationally very expensive; reliant on high-quality force fields. mpg.de
MM/PBSA & MM/GBSA "End-point" calculation based on MD simulation snapshots of the complex and free components. lu.seGood balance of speed and accuracy for ranking compounds.Less rigorous than alchemical methods; sensitive to simulation parameters.
Multilinear Regression Predicts affinity based on computed interaction energy and macroscopic descriptors like logP. dundee.ac.ukFast and shows good correlation for specific systems. dundee.ac.ukRequires fitting to a set of experimental data for the target system. dundee.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized molecules.

Three-dimensional QSAR (3D-QSAR) methods analyze the relationship between the 3D properties of molecules and their biological activities. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most prominent 3D-QSAR techniques. nih.govresearchgate.net

Detailed Research Findings: For a series of purine derivatives, a 3D-QSAR study would begin by aligning the molecules based on a common structural core. researchgate.net

CoMFA calculates the steric (shape) and electrostatic (charge distribution) fields around each molecule. It then uses statistical methods like Partial Least Squares (PLS) to correlate these field values with the observed biological activity (e.g., IC50). nih.govnih.gov

CoMSIA extends this by calculating additional descriptor fields: hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor. nih.govmdpi.com This often provides a more detailed and interpretable model of the structure-activity relationship. nih.gov

The results of these analyses are visualized as 3D contour maps. For instance, a CoMFA map might show a green region near a specific position on the purine ring, indicating that a bulky group there enhances activity, while a yellow region would indicate a bulky group is detrimental. mdpi.com Similarly, CoMSIA maps highlight areas where changes in hydrophobicity or hydrogen-bonding characteristics would improve potency. nih.gov Studies on purine analogues have successfully used these methods to build predictive models with high statistical significance (cross-validated q² > 0.5, conventional r² > 0.9), guiding the design of more potent inhibitors. nih.govresearchgate.net For this compound, such a model would clarify how modifications to the methyl group or substitutions on the purine ring could affect its biological activity.

Table 2: Example Statistical Results from a CoMSIA Study on Purine-like Inhibitors

Modelq² (Cross-validated)r² (Non-cross-validated)Standard ErrorF-valueOptimal Components
CoMSIA 0.5480.9090.373101.9926
Data derived from a representative study on DHFR inhibitors. nih.gov

In Silico Studies for Potential Inhibitory Effects on Human Proteins and Enzymes

In silico screening, particularly molecular docking, is a powerful first step to identify potential protein targets for a compound and predict its binding mode. nih.gov This involves computationally placing the ligand into the active site of a protein and scoring the interaction.

Detailed Research Findings: Given its structure as a purine derivative, this compound is a candidate for inhibiting enzymes involved in purine metabolism. A prime target is Xanthine (B1682287) Oxidase (XO), a key enzyme in the purine catabolic pathway that generates uric acid. biorxiv.org In silico studies would involve docking this compound into the crystal structure of human XO. The docking score, typically expressed in kcal/mol, provides an estimate of binding affinity, while the predicted binding pose reveals key interactions, such as hydrogen bonds or hydrophobic contacts with active site residues. nih.gov

Other potential targets for purine-like molecules include kinases, which are often implicated in cancer, and phosphodiesterases. Virtual screening against a panel of human proteins can help identify both on-target and potential off-target interactions. mdpi.com For example, docking studies on similar heterocyclic compounds against myeloperoxidase (MPO), an enzyme linked to cardiovascular disease, have identified potent inhibitors with high docking scores (−7.74 kcal/mol) and favorable interactions within the active site. nih.gov Such studies can rapidly generate hypotheses about the therapeutic potential and mechanism of action of this compound, which can then be validated through in vitro enzymatic assays. biorxiv.org

Biological Interactions and in Vitro Mechanisms of Action of 9 Methyl 3h Purin 6 One Analogs

Interaction with Purinergic Receptors and Related Signaling Pathways

Purinergic receptors, particularly adenosine (B11128) receptors, are critical signaling proteins involved in numerous physiological processes. The structural similarity of purin-6-one analogs to endogenous ligands like adenosine makes them prime candidates for interacting with these receptors.

Agonistic and Antagonistic Activities at Adenosine Receptor Subtypes

Adenosine exerts its regulatory effects through four G protein-coupled receptor (GPCR) subtypes: A₁, A₂A, A₂B, and A₃. nih.gov The development of synthetic ligands that selectively target these subtypes is a significant goal in drug discovery. nih.gov Analogs based on the purine (B94841) framework have been extensively explored for their ability to bind to and modulate the activity of these receptors.

Research into adenosine analogs has shown that modifications to both the purine core and the associated ribose or carbocyclic moiety can significantly influence affinity and efficacy at the different receptor subtypes. For example, methanocarba analogs of purine nucleosides have been developed as potent and selective adenosine receptor agonists. researchgate.net These modifications, which lock the molecule into a specific conformation, can enhance binding to a particular receptor subtype. researchgate.net The design of these analogs often focuses on achieving high selectivity and potency for potential therapeutic applications, such as anti-inflammatory or cardioprotective agents. researchgate.net

Studies have identified specific structural features that confer high affinity. For instance, trisubstituted adenine (B156593) derivatives have been investigated as dual-target agents that interact with both adenosine receptors and other enzymes like casein kinase 1δ (CK1δ). mdpi.com In one study, a series of 9-cyclopentyladenine (B1665524) derivatives showed varying affinities for A₁, A₂A, and A₃ receptors, with Ki values ranging from the low nanomolar to the micromolar range. mdpi.com Notably, some derivatives with high affinity for the A₂A receptor displayed very low inhibitory activity against CK1δ, demonstrating that structural modifications can fine-tune the target profile. mdpi.com For example, compound 9 (2-chloro-9-cyclopentyl-8-(2-thienyl)adenine) binds with high affinity to A₁, A₂A, and A₃ receptors (Ki = 0.053 μM, 0.036 μM, and 0.017 μM, respectively) but does not significantly inhibit CK1δ. mdpi.com Conversely, other analogs were found to possess both moderate receptor affinity and potent enzyme inhibition. mdpi.com

Compound/AnalogAdenosine Receptor Subtype(s)Activity TypeAffinity (Ki) / Potency (IC₅₀)
Methanocarba Analogs A₁, A₂A, A₃AgonistPotent and selective
9-Cyclopentyladenine Derivatives A₁, A₂A, A₃AntagonistKi values from nM to µM range
2-chloro-9-cyclopentyl-8-(2-thienyl)adenine A₁, A₂A, A₃AntagonistKi = 0.053 µM (A₁), 0.036 µM (A₂A), 0.017 µM (A₃)
9-cyclopentyl-2-dimethylamino-N⁶-methyl-(2-benzimidazolyl)adenine A₂AAntagonistKi = 0.076 µM

Enzymatic Inhibition and Modulation of Biochemical Processes

Beyond receptor interactions, purin-6-one analogs are prominent as inhibitors of various enzymes, a mechanism that underlies many of their biological effects. By blocking the active sites of key enzymes, these compounds can disrupt metabolic pathways or cellular processes like cell division.

Purine Nucleoside Phosphorylase (PNP) Inhibition

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides. mdpi.com Because of its crucial role in T-cell proliferation, PNP has become an important target for the development of immunosuppressive agents. mdpi.com A variety of purine analogs have been studied as PNP inhibitors.

Research has demonstrated that both N(7)- and N(9)-acyclonucleosides of guanine (B1146940) and hypoxanthine (B114508) can inhibit PNP from human erythrocytes. ncl.ac.uk These compounds act as competitive inhibitors with respect to the nucleoside substrate. ncl.ac.uk One study found that a 7-substituted analog, 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine , was a more effective inhibitor of human PNP than its corresponding 9-substituted counterpart, with Ki values of 5 µM versus 14 µM, respectively. ncl.ac.uk Tricyclic analogs of purine bases have also been investigated, with some derivatives of 7-deazaadenosine (tubercidine) showing effective inhibition of E. coli PNP. nih.gov Structure-based drug design has led to potent inhibitors like BCX-34 (a 9-deazaguanine (B24355) analog), which has been evaluated in clinical trials. mdpi.com

Inhibitor Class/CompoundEnzyme SourceInhibition TypePotency (Ki)
N(7)- and N(9)-AcyclonucleosidesHuman Erythrocyte PNPCompetitiveKi values in µM range
7-[(1,3-dihydroxypropyl-2)amino]ethylguanine Human Erythrocyte PNPCompetitive5 µM
9-substituted counterpart Human Erythrocyte PNPCompetitive14 µM
1,N⁶-etheno-tubercidine E. coli PNPCompetitiveEffective inhibitor

Casein Kinase 1 Delta (CK1δ) Inhibition

Casein kinase 1 delta (CK1δ) is a serine/threonine kinase implicated in the regulation of numerous cellular processes, including Wnt signaling and circadian rhythms. Its overexpression has been linked to certain cancers, making it a therapeutic target. nih.gov Purine-based scaffolds have been optimized to create potent CK1δ inhibitors.

A series of trisubstituted adenine derivatives were identified as potent inhibitors of CK1δ. mdpi.com For instance, the roscovitine (B1683857) derivative (R)-DRF053 is a powerful CK1δ/ε inhibitor with an IC₅₀ of 14 nM. mdpi.com Optimization of a purine scaffold led to the identification of inhibitors with low nanomolar antiproliferative activity against breast cancer cell lines. nih.gov Another study developed "dual anta-inhibitors" that combine CK1δ inhibition with antagonism of the A₂A adenosine receptor. mdpi.com In this series, N⁶-methyl-(2-benzimidazolyl)-2-dimethyamino-9-cyclopentyladenine emerged with a balanced profile, showing an A₂AAR affinity (Ki) of 0.076 µM and a CK1δ inhibitory potency (IC₅₀) of 0.59 µM. mdpi.com

Compound/AnalogTargetPotency (IC₅₀)
(R)-DRF053 CK1δ/ε14 nM
SR-653234 CK1δ/ε160 nM (CK1δ), 540 nM (CK1ε)
N⁶-methyl-(2-benzimidazolyl)-2-dimethyamino-9-cyclopentyladenine CK1δ0.59 µM
2-Chloro-9-cyclopentyladenine CK1δ5.20 µM

NIMA-related Kinase 2 (Nek2) Inhibition

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in regulating centrosome separation during mitosis. nih.gov Its overexpression is common in many cancers, positioning it as an attractive target for anticancer therapies. nih.gov Several classes of purine analogs have been designed as potent and selective Nek2 inhibitors.

One successful strategy involves 6-ethynylpurines, which act as irreversible inhibitors by targeting a cysteine residue (Cys22) in the Nek2 active site. nih.gov A series of these compounds showed potent Nek2 inhibition, with most exhibiting IC₅₀ values below 0.13 µM. nih.gov For example, 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide had an IC₅₀ of 0.06 µM for Nek2. nih.gov Another approach identified 6-alkoxypurines as ATP-competitive inhibitors of both Nek2 and CDK2. nih.gov By modifying substituents at the 2- and 6-positions of the purine ring, researchers were able to achieve selectivity for Nek2. The compound 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide showed greater than 10-fold selectivity for Nek2 (IC₅₀ = 0.62 µM) over CDK2 (IC₅₀ = 7.0 µM). nih.gov

Inhibitor Class/CompoundInhibition TypePotency (IC₅₀)Selectivity Note
6-Ethynylpurines Irreversible, Covalent< 0.13 µM (most analogs)Selective over other kinases
2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide Irreversible, Covalent0.06 µM>5-10-fold selective
6-Alkoxypurines ATP-CompetitiveµM rangeDual Nek2/CDK2 inhibitors
3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide ATP-Competitive0.62 µM>10-fold selective for Nek2 over CDK2

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

Protoporphyrinogen oxidase (PPO) is an essential enzyme in the biosynthesis of chlorophyll (B73375) and heme. nih.gov It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. acs.org Inhibition of PPO is a well-established mechanism of action for several classes of herbicides.

Recently, novel 1H-purin-6(9H)-one derivatives were designed and synthesized as potential PPO inhibitors. nih.gov A bioassay of their herbicidal activity against various weeds showed that some of these compounds exhibited moderate to good inhibitory effects. Specifically, compound 7d from the synthesized series demonstrated a 70.4% inhibition rate against Amaranthus retroflexus in post-emergence treatments at a concentration of 1500 g/ha. nih.gov While the activity was not potent enough for further development as a herbicide, this finding confirms that the purin-6-one scaffold can effectively interact with and inhibit the PPO enzyme. nih.gov

Compound ClassTarget OrganismActivity
1H-purin-6(9H)-one derivatives Amaranthus retroflexus70.4% inhibition (post-emergence)

Lipoxygenase and Thrombin Inhibition

Lipoxygenase Inhibition Analogs of 9-methyl-3H-purin-6-one have been investigated for their ability to inhibit lipoxygenases (LOX), a family of enzymes involved in the metabolism of polyunsaturated fatty acids to produce inflammatory mediators like leukotrienes. nih.gov The inhibition of these enzymes, particularly 15-lipoxygenase (15-LO), is a therapeutic strategy for conditions such as atherosclerosis. nih.gov

In a study of 6-substituted purines, the structural relationship between the purine core and a phenyl group was found to be critical for inhibitory activity against 15-LO from soybeans. nih.gov Analogs where these two rings were separated by specific "spacers," such as a trans-styryl or phenylethynyl group, exhibited inhibitory activity comparable to the well-known LOX inhibitor quercetin. nih.gov Furthermore, substituting the N-9 position, as in this compound, was found to be well-tolerated without significant loss of activity. nih.gov Specifically, trans-styrylpurines and phenylethynylpurines were effective, whereas analogs with more flexible single or double sp3-carbon spacers were essentially inactive. nih.gov This highlights the importance of a rigid, well-defined conformation for effective enzyme inhibition. nih.gov

Thrombin Inhibition While direct studies on this compound analogs as thrombin inhibitors are limited, research into structurally related heterocyclic compounds, such as pyrazole (B372694) and pyrazolo[5,1-b]quinazolin-9(4H)-one derivatives, provides insight into the potential of this scaffold. Thrombin is a critical serine protease in the blood coagulation cascade, making its inhibition a key strategy for antithrombotic therapies. mdpi.com

Studies on pyrazole-based compounds, which can be considered bioisosteres of purines, have identified potent thrombin inhibitors. acs.orgrsc.org For instance, a series of flexible acylated 1H-pyrazol-5-amines yielded compounds with significant thrombin inhibitory activity. acs.org Similarly, pyrazin-2-yl-substituted acylated aminotriazoles have demonstrated varying degrees of thrombin inhibition based on their structural modifications. nih.gov The inhibitory activity of these related compounds suggests that the core heterocyclic structure, akin to the purine ring system, can serve as a viable scaffold for developing novel thrombin inhibitors. acs.orgnih.gov

Cellular Effects in Research Models

A significant body of research has focused on the antiproliferative properties of purine analogs against a diverse panel of human cancer cell lines. These compounds often function as antimetabolites, interfering with the synthesis of nucleic acids essential for the rapid division of cancer cells. mdpi.comnih.gov

Numerous studies have demonstrated the potent cytotoxic effects of 6,8,9-trisubstituted purine analogs. For example, a novel series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives was tested against liver (Huh7), breast (MCF-7), and colon (HCT116) cancer cell lines. mdpi.com One analog, compound 6 (featuring a 4-methylphenyl substituted piperazine), showed superior cytotoxic activity against Huh7 liver cancer cells (IC₅₀ = 14.2 µM) compared to the standard chemotherapeutic agents 5-Fluorouracil (IC₅₀ = 30.6 µM) and Fludarabine (IC₅₀ = 28.4 µM). mdpi.com

Another study on N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines and 9-substituted benzyl-6-chloro-9H-purines revealed potent activity. Compound 9d from this series exhibited a sub-micromolar GI₅₀ value of 0.26 µM against the gastric cancer (AGS) cell line. Further investigations into other purine derivatives have identified compounds with significant activity against pancreatic (Mia PaCa-2), prostate (DU145), leukemia (HL-60), and cervical (HeLa) cancer cell lines, with IC₅₀ values in the low micromolar range. rsc.org

The table below summarizes the in vitro antiproliferative activity of selected purine analogs against various cancer cell lines.

Compound/Analog ClassCancer Cell LineCell Line TypeReported Activity (IC₅₀/GI₅₀)Reference
Compound 9d (N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amine derivative)AGSGastric Cancer0.26 µM
Compound 11g (9-substituted benzyl-6-chloro-9H-purine)AGSGastric Cancer0.86 µM
Compound 9f (Saccharumoside-B analog)HL-60Leukemia4.43 ± 0.35 µM rsc.org
Compound 9f (Saccharumoside-B analog)MCF-7Breast Cancer6.13 ± 0.64 µM rsc.org
Compound 6 (6,8,9-trisubstituted purine analog)Huh7Liver Cancer14.2 µM mdpi.com
Compound 4b (GMP analog)MCF-7Breast Cancer21.71 µM
Compound 4b (GMP analog)HepG-2Liver Cancer27.15 µM

A primary mechanism through which purine analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Research has shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their elimination.

For example, the purine derivative 9d , which showed potent antiproliferative activity, was found to induce apoptosis in AGS gastric cancer cells in a concentration-dependent manner. Analysis by flow cytometry revealed that treatment with this compound led to cell cycle arrest at the G2/M phase, a common precursor to apoptosis. The basic mechanism often involves the incorporation of these analogs into cellular metabolic pathways, leading to the creation of fraudulent nucleotides. nih.gov This disrupts DNA synthesis and repair, ultimately triggering DNA damage signals that initiate apoptosis. nih.gov

The modulation of enzymes involved in purine metabolism is another route to apoptosis. For instance, inhibiting key enzymes can create an imbalance in the nucleotide pool, which is a potent signal for initiating apoptosis in rapidly dividing tumor cells. Some 2,6,9-trisubstituted purine derivatives have demonstrated pro-apoptotic effects on leukemia cell lines. This process can be mediated by various signaling cascades, including the activation of caspases, which are the executive enzymes of apoptosis.

The cellular activity of purine analogs is deeply rooted in their ability to interfere with critical metabolic pathways and alter the expression of key regulatory proteins. As antimetabolites, they disrupt the de novo synthesis of purines and are activated by cellular enzymes into nucleotide analogs that inhibit DNA synthesis. nih.gov

One significant mechanism is the inhibition of enzymes crucial for cell growth and proliferation. Certain purine derivatives have been shown to be potent inhibitors of various tyrosine kinases that are often overactive in cancer, such as Bruton's tyrosine kinase (BTK) and Bcr-Abl. Another key target is the eukaryotic initiation factor 4E (eIF4E), a protein involved in the initiation of protein synthesis, which is often overexpressed in cancers like breast cancer. Newly synthesized guanosine (B1672433) monophosphate (GMP) analogs were found to inhibit the expression of the active, phosphorylated form of eIF4E (p-eIF4E) in MCF-7 breast cancer cells, thereby hindering protein synthesis and cell growth.

Furthermore, these analogs can inhibit enzymes directly involved in purine metabolism. The metabolite of mercaptopurine, 6-thio-inosine monophosphate (T-IMP), is a potent inhibitor of PRPP amidotransferase, the first enzyme in the de novo purine synthesis pathway. nih.gov This inhibition leads to a depletion of the natural purine nucleotide pools required for DNA replication. nih.gov

Antioxidant Activity (e.g., DPPH Radical Scavenging, Inhibition of Lipid Peroxidation)

In addition to their roles in cell signaling and proliferation, certain purine analogs exhibit significant antioxidant properties. This activity is primarily attributed to their ability to scavenge free radicals and inhibit oxidative processes like lipid peroxidation.

DPPH Radical Scavenging The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free-radical scavenging ability of a compound. The stable DPPH radical is reduced in the presence of an antioxidant, a reaction that can be monitored by a color change. Studies on various nucleoside derivatives, including those with heterocyclic bases similar to purine, have demonstrated dose-dependent radical scavenging activity. While some novel cyclic and acyclic nucleoside derivatives showed only weak antioxidant activity compared to standards like ascorbic acid, the results confirm that this class of compounds can engage in electron or hydrogen atom donation to neutralize free radicals.

Inhibition of Lipid Peroxidation Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can cause significant damage to cell membranes. Several purine analogs have shown a potent ability to inhibit this process. A study on methylated analogs of uric acid (a naturally occurring purine) found that compounds like 1,3-dimethyluric acid and 1,3,7-trimethyluric acid demonstrated high potency in preventing hydrogen peroxide- and ozone-induced lipid peroxidation in human erythrocyte membranes. Their protective effect was concentration-dependent and particularly effective against low levels of oxidative agents, suggesting their potential utility as antioxidants. Similarly, pyrimidine (B1678525) acrylamides, which are structurally related to purine analogs, have also been identified as potent inhibitors of lipid peroxidation.

General Antimicrobial Research (e.g., Antibacterial Activity)

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and purine analogs have emerged as a promising area of investigation. mdpi.com Although no purine analogs are currently in clinical use as antibiotics, many have demonstrated notable antibacterial activity in preclinical studies. mdpi.com

Research into synthetic purine bioisosteres, such as benzothiazolyl pyrazolopyrimidine derivatives, has yielded compounds with significant antimicrobial properties. acs.org In one study, these purine analogs were tested against various Gram-positive and Gram-negative bacteria, with one compound in particular showing strong antibacterial activity. acs.org The mechanism of action for these compounds often relates to their ability to inhibit essential bacterial enzymes, such as cyclin-dependent kinases (CDKs), which can play a role in microbial proliferation. acs.org

Similarly, pyrimidine analogues have been identified as a new class of antibiotics that show potent activity against drug-susceptible and drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the potential of purine and related heterocyclic scaffolds as a source for the development of new antibacterial therapies to address the urgent global challenge of antimicrobial resistance. mdpi.com

Enzymatic Conversions and Involvement in Biochemical Pathways

Role in Purine (B94841) Metabolism and Salvage Pathways

Purine metabolism is a fundamental cellular process involving two main routes: the de novo synthesis pathway, which builds purines from simpler molecules, and the salvage pathway, which recycles pre-existing purine bases. nih.govwikipedia.org The salvage pathway is an energy-efficient mechanism that reuses purines from dietary sources or the breakdown of cellular nucleic acids. nih.gov

The core of the purine salvage pathway involves two key enzymes: adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). wikipedia.org HGPRT is particularly relevant as it salvages hypoxanthine (B114508)—the parent compound of 9-methyl-3H-purin-6-one—and guanine (B1146940) by converting them back into their respective nucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). nih.gov This reaction requires phosphoribosyl pyrophosphate (PRPP) as a co-substrate. nih.gov While the direct salvage of 9-methylhypoxanthine (B56642) by HGPRT is not extensively detailed, the enzyme's central role in recycling its parent compound is well-established.

Table 6.1: Key Enzymes in the Purine Salvage Pathway

Enzyme Abbreviation Substrates Products
Hypoxanthine-guanine phosphoribosyltransferase HGPRT Hypoxanthine, Guanine, PRPP IMP, GMP
Adenine phosphoribosyltransferase APRT Adenine, PRPP AMP

The concept of enzymatic recycling is central to the purine salvage pathway, conserving cellular energy and resources. nih.gov In some biological systems, methylated purines, known as methylxanthines, are not just metabolic end-products but also serve as intermediates in biosynthetic pathways. nih.gov For instance, in plants like coffee and tea, caffeine (B1668208) synthesis proceeds through a series of methylation steps starting from a xanthine (B1682287) derivative. nih.gov In these pathways, monomethylxanthines can be formed as intermediates, which are then subject to further enzymatic methylation to produce dimethylxanthines (like theobromine) and ultimately trimethylxanthines (like caffeine). nih.gov This positions compounds like 9-methylhypoxanthine as potential biosynthetic intermediates in organisms that produce more complex methylxanthines.

Interactions with Enzymes in De Novo Purine Synthesis

The de novo purine synthesis pathway is a multi-step, energy-intensive process that converts phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP). prolekare.cznih.gov This pathway is tightly regulated to match the cell's demand for purine nucleotides. A primary mechanism of regulation is feedback inhibition, where the end-products of the pathway, such as adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP), inhibit the rate-limiting initial steps. youtube.com

The first committed step is catalyzed by glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase, which is allosterically inhibited by purine ribonucleotides. wikipedia.orgnih.gov Given that this compound is a purine analog, it is conceivable that it could interact with regulatory sites on enzymes within the de novo pathway. Structural similarity to native purines might allow it to act as a competitive or allosteric inhibitor, thereby influencing the rate of purine production. However, specific inhibitory actions of this compound on these enzymes are not extensively documented in the available research.

Table 6.2: Key Regulatory Enzymes in De Novo Purine Synthesis

Enzyme Abbreviation Reaction Catalyzed Regulatory Molecules
Ribose-phosphate diphosphokinase PRPS Ribose-5-phosphate → PRPP Activated by Pi; Inhibited by purine ribonucleotides
Glutamine PRPP amidotransferase GPAT/PPAT PRPP → 5-Phosphoribosylamine Inhibited by AMP, GMP, IMP
Inosine monophosphate dehydrogenase IMPDH IMP → Xanthosine (B1684192) monophosphate Inhibited by Mycophenolate mofetil

Influence on Pyrimidine (B1678525) Metabolism

Purine and pyrimidine metabolism are interconnected pathways essential for nucleic acid synthesis and other cellular functions. nvkc.nl While distinct, the two pathways share common precursors and regulatory mechanisms. For example, PRPP is a crucial substrate for both de novo purine and pyrimidine synthesis. nih.gov Furthermore, certain enzymes, such as purine nucleoside phosphorylase (PNP) and pyrimidine nucleoside phosphorylases, catalyze similar reactions (the cleavage of nucleosides) and can sometimes act on substrates from the opposing pathway, creating metabolic crosstalk. nih.gov

Disturbances in purine pools can, therefore, indirectly affect pyrimidine metabolism. An accumulation of a specific purine derivative could potentially alter the availability of shared substrates or influence the activity of enzymes that bridge the two pathways. While there is no direct evidence detailing the specific influence of this compound on pyrimidine metabolism, the established interdependence of these networks suggests that significant levels of any purine analog could have downstream effects on pyrimidine nucleotide pools. nvkc.nlnih.gov

Broader Implications in Cellular Biochemical Networks (e.g., nicotinamide-derived pyridones)

Within the complex web of cellular metabolism, methylated heterocyclic compounds play diverse roles. An example from a different but related area of metabolism is the formation of nicotinamide-derived pyridones. nih.govnih.gov These compounds, such as N-methyl-4-pyridone-3-carboxamide (N-Me-4PY) and N-methyl-6-pyridone-3-carboxamide, are major catabolites of nicotinamide (B372718) (a form of vitamin B3). nih.gov

These pyridones are generated through the oxidation of methylated nicotinamide and are considered markers of NAD+ consumption and cellular oxidative stress. nih.govsemanticscholar.org While this compound is a purinone and not a pyridone, a conceptual parallel can be drawn. Both are methylated heterocyclic molecules that represent nodes in larger metabolic networks. The study of nicotinamide-derived pyridones highlights a broader principle: methylation and subsequent oxidation are common metabolic fates for nitrogen-containing heterocycles, often yielding molecules with distinct biological activities or roles as metabolic markers. nih.govnih.gov

Context in Natural Product Biosynthesis and Glycodiversification

Methylated purines are a significant class of natural products, with caffeine being the most widely known example. nih.gov The biosynthesis of caffeine in plants provides a clear context for the role of simpler methylxanthines. These pathways often start with xanthosine monophosphate (XMP) or a similar purine nucleotide. nih.gov A series of enzymatic steps involving N-methyltransferases adds methyl groups to the purine ring. Monomethylxanthines, the category to which 9-methylhypoxanthine belongs, can be crucial intermediates in these cascades, being subsequently methylated to form theobromine (B1682246) (a dimethylxanthine) and finally caffeine (a trimethylxanthine). nih.gov

The term "glycodiversification" refers to the enzymatic modification of natural products with various sugar moieties. In purine metabolism, the foundational biosynthesis pathway itself is built upon a sugar, ribose-5-phosphate. wikipedia.org Purines are synthesized as ribonucleotides (base + ribose + phosphate), which can then be converted to ribonucleosides (base + ribose). The attachment of the ribose sugar is a form of glycosylation that is fundamental to the biological function of these molecules.

Table 6.3: Examples of Naturally Occurring Methylxanthines

Compound Classification Common Sources
9-Methylhypoxanthine Monomethylxanthine Potential intermediate
7-Methylxanthine Monomethylxanthine Intermediate in caffeine synthesis
Theobromine Dimethylxanthine Cacao, Tea
Theophylline Dimethylxanthine Tea, Cacao
Caffeine Trimethylxanthine Coffee, Tea, Cacao

Applications in Academic Research and As Precursors

Development of Research Probes for Biological Systems

As a methylated analog of the natural purine (B94841) hypoxanthine (B114508), 9-methyl-3H-purin-6-one is employed to probe the intricate mechanisms of biological systems, including enzyme function and metabolic pathways.

While not a classical affinity probe that forms covalent bonds, this compound is instrumental in studies of non-covalent interactions within enzyme active sites and with metal-based drugs. Researchers utilize it as a model ligand to understand the binding preferences and coordination chemistry of biologically relevant molecules. For instance, studies on the interaction of platinum(II) complexes with nucleobases use 9-methylhypoxanthine (B56642) to model how anticancer drugs like cisplatin (B142131) bind to DNA. csic.es Such research has revealed that platinum complexes can induce deamination reactions, converting a coordinated 9-methyladenine (B15306) to 9-methylhypoxanthine, a process that may contribute to mutagenesis. csic.es

Furthermore, its reactions with various metal ions, such as rhodium and palladium, have been explored to create novel organometallic complexes. researchgate.netacs.orgfrontiersin.org The formation and structure of these complexes, which can vary with pH, provide fundamental insights into how metal ions interact with specific nitrogen and oxygen atoms on the purine ring. researchgate.netacs.org This knowledge is crucial for designing new metallodrugs and for understanding the mechanism of existing ones. For example, competitive binding studies involving 9-methylhypoxanthine help elucidate the stability and reactivity of potential anticancer agents. researchgate.net

The intrinsic fluorescence of this compound is minimal due to highly efficient and ultrafast excited-state deactivation pathways that quench potential fluorescence. escholarship.orgrsc.org Computational studies using quantum mechanics/molecular mechanics (QM/MM) molecular dynamics have investigated these non-radiative decay channels, explaining the compound's photostability. escholarship.orgrsc.org

Although not used directly as a fluorescent marker, its derivatives are integral to experimental setups that rely on fluorescence for analysis. For example, in cytotoxicity assays for novel anticancer agents derived from purines, fluorescent dyes like Calcein AM and Ethidium homodimer-1 are used to differentiate between live and dead cells after treatment with the synthesized compounds. nih.govacs.org These assays, while not tracking the purine compound directly, use fluorescence to measure the biological effect of the molecules synthesized from precursors like this compound.

Role as Synthetic Intermediates and Building Blocks in Medicinal Chemistry

The scaffold of this compound is a foundational component in the synthesis of more complex molecules with potential therapeutic value, particularly in the development of antiviral and anticancer agents.

The purine ring system is a cornerstone of many successful antiviral and anticancer drugs. The compound this compound serves as a key precursor for creating analogs designed to interfere with viral replication or cancer cell proliferation. A notable example is its use in the synthesis of a new class of azanucleosides, specifically 2'-homoazanucleosides, which are sugar-modified nucleoside analogs with potential therapeutic applications. nih.gov In this synthesis, 9-methylhypoxanthine is coupled with a specially prepared iminosugar scaffold via a Mitsunobu reaction to generate the target nucleoside analog. nih.gov

Additionally, it is a critical ligand in the development of organometallic anticancer agents. Studies have shown that platinum and palladium complexes can coordinate with 9-methylhypoxanthine to form large, self-assembled supramolecular structures, such as octadecanuclear clusters. frontiersin.orgnih.govacs.org The antiproliferative activity of these complex metallamacrocycles has been tested against various human cancer cell lines, demonstrating the potential of using this compound as a building block for novel cancer therapeutics. nih.govacs.org

Table 1: Examples of Analogs Synthesized Using this compound

PrecursorReaction TypeSynthesized Analog ClassPotential ApplicationReference(s)
This compoundMitsunobu Reaction2'-HomoazanucleosidesAntiviral, Anticancer nih.gov
This compoundCoordination-Driven Self-AssemblyPlatinum-Palladium ClustersAnticancer frontiersin.orgacs.org
This compoundLigand SubstitutionRhodium-Nucleobase ComplexesBioorganometallic Chemistry researchgate.netacs.org
9-MethyladenineDeamination9-methylhypoxanthine (in situ)Probing Mutagenesis csic.es

The modification of nucleosides and nucleobases is a primary strategy in medicinal chemistry to develop drugs that can act as metabolic inhibitors. The compound this compound is a versatile building block for this purpose. Its established structure allows for predictable reactions and modifications.

A key synthetic application is in the diastereoselective synthesis of 2'-homoazanucleosides, where the nucleobase is attached at the 2'-position of a pyrrolidine (B122466) ring. nih.gov This process involves coupling 9-methylhypoxanthine with a protected iminosugar to create a novel nucleoside analog. nih.gov The synthesis of 9-methylhypoxanthine itself is also well-documented, often proceeding through the cyclization of pyrimidine-4,5-diamine precursors or the rearrangement of other heterocyclic systems, ensuring its availability for further synthetic work. Organometallic chemistry also provides numerous examples, with rhodium complexes reacting with 9-methylhypoxanthine to form various coordination compounds, including cyclic trimers and μ-hydroxy dimers, depending on the reaction conditions. researchgate.netacs.org

Table 2: Synthetic Approaches Involving this compound

Synthetic GoalKey Reagents/ConditionsProduct TypeReference(s)
2'-Homoazanucleoside SynthesisIminosugar, DEAD, PPh₃ (Mitsunobu reaction)Modified Nucleoside nih.gov
Synthesis of 9-methylhypoxanthine7-(Methylamino)oxazolo[5,4-d]pyrimidine, NaOHNucleobase
Organometallic Complex FormationCp*Rh(H₂O)₃₂, varying pHOrganometallic Nucleoside Analog researchgate.netacs.org
Conversion from 9-MethyladeninePlatinum(II) complexesNucleobase (in situ product) csic.es

Future Directions and Emerging Research Perspectives

Exploration of Novel Synthetic Routes for Enhanced Yield and Regioselectivity

The advancement of purine (B94841) analogs as therapeutic agents or research tools is fundamentally dependent on the efficiency and precision of their chemical synthesis. While classical methods for purine synthesis are well-established, future research is increasingly focused on developing novel synthetic routes that offer higher yields, reduced environmental impact, and, crucially, enhanced regioselectivity. Regioselectivity—the ability to control the specific position of chemical modifications on the purine scaffold—is paramount for fine-tuning the biological activity and specificity of the resulting analogs.

Emerging strategies in organic synthesis are being applied to purine chemistry. rsc.org These include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which allow for the precise installation of various substituents at specific positions on the purine ring. nih.govacs.org For instance, the synthesis of novel 6,8,9-trisubstituted purine analogues has been achieved through a multi-step process culminating in a nucleophilic aromatic substitution, yielding a variety of new derivatives in high yields (91-95%). nih.gov Researchers are also exploring flow chemistry and microwave-assisted synthesis to accelerate reaction times and improve yields. acs.org

Future efforts will likely focus on:

C-H Activation: Direct functionalization of carbon-hydrogen bonds on the purine core offers a more atom-economical approach, avoiding the need for pre-functionalized starting materials.

Enzymatic Synthesis: Biocatalysis using engineered enzymes could provide unparalleled stereoselectivity and regioselectivity under mild reaction conditions.

Combinatorial Chemistry: High-throughput synthesis of large libraries of purine analogs will accelerate the discovery of new lead compounds. nih.gov

These innovative synthetic methodologies will be instrumental in generating a diverse and sophisticated arsenal (B13267) of purine analogs, including derivatives of 9-methyl-3H-purin-6-one, for biological screening and development.

Advanced Computational Design of Next-Generation Purine Analogs with Tuned Biological Activities

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with desired biological properties. mdpi.com This approach moves beyond the traditional trial-and-error method of synthesis and screening, saving significant time and resources. For purine analogs, computational design is being used to create next-generation compounds with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

Techniques such as Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are at the forefront of this effort. mdpi.comtpcj.org

3D-QSAR: These models establish a mathematical relationship between the three-dimensional structure of a series of compounds and their biological activity, helping to predict the potency of newly designed analogs. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand (the purine analog) when bound to a specific protein target. It allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. mdpi.comtpcj.org For example, docking studies on a series of purine derivatives targeting cyclin-dependent kinase 2 (CDK2) identified key amino acid residues (like Asp86, Glu81, Leu83) essential for ligand binding and activity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, confirming the stability of the binding interactions predicted by docking. mdpi.com

By using these computational tools, researchers can design purine analogs with precisely tuned properties. For example, quantum chemical methods have been used to compare the properties of natural purines with expanded versions, predicting how changes in size affect stacking energies and the stability of duplex models. nih.gov This in silico approach allows for the pre-screening of vast virtual libraries of compounds, prioritizing the synthesis of only the most promising candidates for further biological evaluation. mdpi.com

Investigation of Undiscovered Biological Targets and Mechanisms through Systems Biology Approaches

Traditionally, drug discovery has operated on a "one drug, one target" paradigm. However, the biological effects of a compound are often the result of complex interactions across multiple pathways. Systems biology offers a holistic approach, integrating computational and experimental methods to understand how drugs perturb entire biological networks. fiveable.menih.gov This strategy is particularly valuable for identifying novel targets and elucidating the mechanisms of action for purine analogs, which can mimic endogenous signaling molecules and interact with multiple proteins. taylorandfrancis.comnih.gov

A systems biology approach involves several key steps:

High-Throughput Data Generation: Using 'omics' technologies (genomics, proteomics, metabolomics) to gather large-scale data on the global cellular response to a purine analog.

Network Reconstruction: Integrating this data to build computational models of the biological pathways and networks affected by the compound. nih.gov

Target Identification and Hypothesis Generation: Analyzing the network perturbations to identify key nodes (proteins or genes) that are critical for the compound's effect. This can reveal previously unknown biological targets. drugtargetreview.com

Model Validation: Experimentally testing the predictions generated by the computational model to confirm new targets and mechanisms.

This approach has the potential to move beyond known targets for purine analogs (like DNA/RNA synthesis or specific kinases) and uncover entirely new therapeutic applications. nih.govresearchgate.netwikipedia.org By understanding the system-wide impact of a compound like this compound, researchers can identify unexpected connections to disease pathways and reposition existing molecules for new indications. nih.govfrontiersin.org

Integration of Multi-Omics Data for Comprehensive Understanding of Purine Analog Biological Impact

The biological impact of a purine analog is a multi-layered phenomenon, encompassing changes at the level of genes, proteins, and metabolites. A comprehensive understanding requires the integration of data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This multi-omics approach provides a panoramic view of a drug's mechanism of action and its effects on cellular physiology and pathology.

For instance, in studying the effect of a purine analog on cancer cells, researchers might combine:

Transcriptomics (RNA-seq): To identify which genes are up- or down-regulated following treatment.

Proteomics (Mass Spectrometry): To measure changes in the levels and post-translational modifications of thousands of proteins. drugtargetreview.com

Metabolomics (LC-MS/MS): To quantify fluctuations in cellular metabolites, providing a direct readout of the cell's metabolic state and pathway activity. creative-proteomics.comnih.gov

A study on hepatocellular carcinoma (HCC) demonstrated the power of this approach by identifying a deregulated purine metabolic signature in tumors. nih.gov Integrating gene expression data with clinical outcomes revealed that elevated expression of purine biosynthesis enzymes correlated with tumor grade. nih.gov Subsequent metabolomic and patient-derived organoid studies confirmed that tumors with high levels of purine metabolites were most susceptible to drugs targeting this pathway. nih.gov This integration of data provides a much richer and more functionally relevant picture than any single omics dataset alone, enabling the identification of biomarkers for drug response and the development of more precise therapeutic strategies. nih.gov

Table 1: Applications of Omics Technologies in Purine Analog Research

Omics TechnologyPrimary Data TypeKey Research Questions AddressedExample Application
Genomics DNA sequence variations (e.g., SNPs)Identifying genetic predispositions to drug response or disease.Genome-wide association studies (GWAS) to find genetic variants in purine transporters that influence gout risk. nih.gov
Transcriptomics Gene expression levels (mRNA)How does the compound alter gene activity? Which pathways are transcriptionally regulated?Analyzing gene expression profiles in tumors to identify upregulation of purine biosynthesis pathway genes. nih.gov
Proteomics Protein abundance and modificationsWhich proteins does the compound bind to? How does it affect protein expression and signaling?Using mass spectrometry to identify protein interaction partners of a purine analog. drugtargetreview.com
Metabolomics Levels of small molecule metabolitesHow does the compound alter the cell's metabolic state? Which metabolic pathways are impacted?Quantifying purine metabolites (e.g., ATP, uric acid) in response to a drug to assess its impact on energy metabolism. creative-proteomics.com

Development of Targeted Research Tools and Chemical Probes for Specific Biological Pathways

To dissect the intricate roles of specific proteins and pathways in health and disease, researchers require precise tools for their manipulation. Small molecule probes—bioactive compounds used to study biological systems—are invaluable for this purpose. nih.govresearchgate.net A purine analog like this compound can serve as a scaffold for the development of highly specific chemical probes. mskcc.org

The development of a chemical probe from a parent compound involves several modifications:

Affinity Tagging: Attaching a tag, such as biotin, allows for the "pull-down" and identification of the protein targets that the probe binds to within a cell lysate.

Fluorescent Labeling: Incorporating a fluorescent dye (fluorophore) enables the visualization of the probe's localization within the cell using microscopy, showing where it accumulates and acts. mskcc.org

Photo-affinity Labeling: Introducing a photoreactive group allows the probe to be permanently cross-linked to its target protein upon exposure to UV light, facilitating unambiguous target identification.

These targeted probes can be used to ask highly specific questions that are difficult to address with genetic methods alone. nih.govnumberanalytics.com For example, a fluorescently labeled version of this compound could be used to track its entry into specific cellular compartments in real-time. An affinity-tagged version could be used to discover its direct binding partners, potentially revealing novel enzymes or receptors involved in purine signaling. mdpi.com The development of such tools is crucial for validating the targets identified through systems biology and for elucidating the precise molecular events that underlie a purine analog's biological effects. nih.gov

Q & A

Basic: What synthetic methodologies are effective for preparing 9-methyl-3H-purin-6-one derivatives?

Answer:
The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions at the purine core. For example:

  • Step 1 : Functionalize the purine scaffold at the 6- or 8-position using halogenation (e.g., Cl or Br introduction) to enable further substitutions .
  • Step 2 : Introduce substituents via Suzuki coupling or alkylation. Evidence from purine analogs shows that aryl/heteroaryl groups at the 6-position can enhance bioactivity .
  • Step 3 : Protect reactive sites (e.g., hydroxyl groups) using tert-butyldimethylsilyl (TBDMS) or acetyl groups during synthesis to avoid side reactions .
  • Critical considerations : Optimize reaction temperature (e.g., 80°C under nitrogen for bromination) and solvent polarity (DMF or CH2_2Cl2_2) to improve yields .

Advanced: How can NMR spectroscopy resolve structural ambiguities in substituted this compound analogs?

Answer:

  • 1H NMR : Chemical shifts for the methyl group at N9 typically appear at δ 2.4–3.0 ppm, while aromatic protons in aryl substituents (e.g., 4-chlorophenyl) resonate at δ 7.0–8.2 ppm. Splitting patterns (e.g., doublets for para-substituted aryl groups) confirm substitution positions .
  • 13C NMR : Carbon signals for the purine carbonyl (C6) appear at ~160 ppm, while methyl carbons (N9-CH3_3) are observed at ~25–30 ppm .
  • Case study : In 8-(2-chlorophenyl)-9-(4-chlorophenyl) derivatives, NOESY correlations between the methyl group and adjacent protons validate stereochemistry .

Basic: What purification techniques ensure high-purity this compound derivatives?

Answer:

  • Chromatography : Use silica gel column chromatography with gradient elution (e.g., 4% acetone in CH2_2Cl2_2 or ethyl acetate:methanol:triethylamine = 9:1:0.5) to isolate intermediates .
  • HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) achieves >95% purity. Monitor retention times (e.g., 12–15 minutes) for consistency .
  • TLC validation : Track reactions using TLC (Rf = 0.28–0.48 in ethyl acetate) to confirm product formation .

Advanced: How to address contradictions in enzyme inhibition data for this compound derivatives?

Answer:

  • Cross-validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm inhibition trends .
  • Statistical rigor : Apply ANOVA or t-tests to evaluate significance across biological replicates. For example, IC50_{50} discrepancies in kinase assays may arise from varying ATP concentrations .
  • Data transparency : Follow open-data principles (e.g., depositing raw datasets in repositories) to enable peer validation, balancing ethical requirements for sensitive data .

Basic: What substituents at the purine core modulate biological activity?

Answer:

  • 6-position : Chloro or amino groups enhance binding to ATP-binding pockets (e.g., kinase inhibition) .
  • 8-position : Bulky aryl groups (e.g., 2-chlorophenyl) improve selectivity by sterically blocking off-target interactions .
  • N9-methyl : Increases metabolic stability by reducing oxidative deamination compared to unsubstituted purines .

Advanced: What strategies improve the metabolic stability of this compound-based compounds?

Answer:

  • Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoroacetyl at piperazine substituents) to reduce CYP450-mediated oxidation .
  • Prodrug approaches : Mask polar groups (e.g., hydroxyls) with acetyl or tert-butyl esters to enhance membrane permeability .
  • In vitro assays : Use liver microsomes or hepatocytes to quantify metabolic half-life. For example, 3-methoxypropanoyl derivatives show 2-fold higher stability than unmodified analogs .

Basic: How to validate the identity of synthesized this compound derivatives?

Answer:

  • HRMS : Confirm molecular formulas (e.g., C10_{10}H15_{15}N5_5O for a methylbutylamino derivative) with <2 ppm mass accuracy .
  • Elemental analysis : Match calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) .
  • Melting points : Compare observed values (e.g., 189–190°C for acetylpiperazine derivatives) to literature data .

Advanced: How does substituent electronic effects influence the reactivity of this compound?

Answer:

  • Electron-deficient cores : Chloro or nitro groups at C6 increase electrophilicity, facilitating nucleophilic attacks (e.g., SNAr reactions with amines) .
  • Resonance effects : Electron-donating groups (e.g., -NH2_2 at C2) stabilize the purine ring, reducing susceptibility to hydrolysis .
  • Case study : 6-Amino derivatives exhibit higher aqueous solubility (~5 mg/mL) than chloro analogs due to enhanced hydrogen bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.